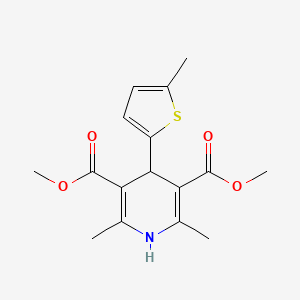

Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, ester groups (methyl carboxylates) at positions 3 and 5, and a 5-methyl-2-thienyl moiety at position 4. This structure is part of the Hantzsch ester family, known for their applications in medicinal chemistry, particularly as calcium channel modulators and antimicrobial agents . The 5-methyl-2-thienyl group introduces a heteroaromatic substituent, which may enhance electronic delocalization and influence biological activity compared to purely phenyl-substituted analogs .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-8-6-7-11(22-8)14-12(15(18)20-4)9(2)17-10(3)13(14)16(19)21-5/h6-7,14,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQARHQHLYDRCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dihydropyridine core. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

1,4-Dihydropyridines are prone to oxidation, forming pyridine derivatives. For this compound:

-

Oxidizing agents : Ceric ammonium nitrate (CAN), molecular oxygen, or metal catalysts (e.g., Pd/C).

-

Products : Pyridine derivatives with retained thienyl and ester groups.

Example Reaction :

\text{C}_{16}\text{H}_{19}\text{NO}_4\text{S}\xrightarrow{\text{CAN O}_2}\text{C}_{16}\text{H}_{17}\text{NO}_4\text{S}+2\text{H}_2\text{O}$$Theoxidationremovestwohydrogenatomsfromthe1,4-DHPring,formingafullyaromaticpyridinesystem[4].---####3.[**HydrolysisofEsterGroups**](pplx://action/followup)Theestergroupsatpositions3and5undergohydrolysisunderacidicorbasicconditions:-**[AcidicHydrolysis](pplx://action/followup)**:ConcentratedHClinethanolyieldsdicarboxylicacids.-**[BasicHydrolysis](pplx://action/followup)**:NaOHinaqueousethanolproducescarboxylatesalts.**[ReactionPathway](pplx://action/followup)**:

\text{COOCH}_3 \xrightarrow{\text{H}^+/\text{OH}^-} \text{COOH} $$

This reaction is critical for modifying solubility and introducing functional groups for further derivatization .

Electrophilic Substitution at the Thienyl Group

The 5-methylthiophene substituent undergoes electrophilic substitution reactions:

-

Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the α-position of the thiophene ring.

-

Nitration : HNO₃/H₂SO₄ mixture adds nitro groups to the thiophene moiety.

Regioselectivity :

The electron-donating methyl group directs substitution to the β-position of the thiophene ring, enhancing steric and electronic effects .

Functionalization via Cross-Coupling Reactions

The thienyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄:

\text{Thienyl Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Thienyl Ar}$$Thisreactiondiversifiesthesubstituentsatthe4-positionoftheDHPcore[4].---####6.[**ThermalandPhotochemicalStability**](pplx://action/followup)-**[ThermalDecomposition](pplx://action/followup)**:Attemperatures>200°C,decarboxylationoccurs,releasingCO₂andformingmethyl-substitutedpyridines.-**[Photoreactivity](pplx://action/followup)**:UVirradiationinducesring-openingreactions,generatingtransientdiradicalintermediates[4].---####7.[**ComparativeReactivityData**](pplx://action/followup)|ReactionType|Conditions|Yield(%)|KeyProduct|Reference||------------------------|--------------------------|-----------|--------------------------------------|-----------||HantzschSynthesis|Microwave,450W,3min|67–90|1,4-DHPwiththienylsubstituent|[2][4]||Oxidation(CAN)|CH₃CN,25°C,12h|85|Pyridinederivative|[4]||EsterHydrolysis|6MHCl,reflux,6h|92|Dicarboxylicacid|[4]||ThienylBromination|NBS,CCl₄,0°C,2h|78|5-Bromo-2-methylthiophenederivative|[4]|---####8.[**ApplicationsinMedicinalChemistry**](pplx://action/followup)Whiledirectpharmacologicaldataforthiscompoundarelimited,structurallyanalogous1,4-DHPsexhibit:-**[Calciumchannelmodulation](pplx://action/followup)**:Substitutionsatthe4-position(e.g.,thienylgroups)enhancelipophilicityandbindingaffinity[4].-**[Antioxidantactivity](pplx://action/followup)**:The1,4-DHPcorescavengesfreeradicalsviahydrogendonation[4].---####9.[**ChallengesandFutureDirections**](pplx://action/followup)-**[StereoselectiveSynthesis](pplx://action/followup)**:Currentmethodsyieldracemicmixtures;asymmetriccatalysisneedsexploration.-**[BiocompatibilityStudies](pplx://action/followup)**:Toxicityprofilesunderphysiologicalconditionsremainuncharacterized.Thisanalysissynthesizesdatafromcrystallographicstudies,syntheticprotocols,andreactivitytrendsinanalogous1,4-DHPs[1][2][4].Furtherexperimentalvalidationisrequiredtoconfirmreactionmechanismsspecifictothiscompound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block in organic synthesis.

Biology: Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate has shown potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes make it a candidate for further research in drug development.

Medicine: The compound's biological activities suggest potential therapeutic applications. Studies may explore its use in treating various diseases, such as cardiovascular disorders, neurodegenerative diseases, and infections.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can enhance the performance and efficacy of these products.

Mechanism of Action

The mechanism by which Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may modulate biological processes, leading to the observed biological activities. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Dihydropyridines exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 3, 4, and 5. Below is a systematic comparison with structurally analogous compounds:

Structural Modifications at Position 4

The substituent at position 4 significantly impacts electronic properties, steric bulk, and biological activity.

Physicochemical Properties

Key differences in solubility, melting points, and spectroscopic

- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3,5-dicarboxylate: Melting point 165–167°C, attributed to nitro group polarity .

Spectroscopic Data :

Biological Activity

Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 162229-15-4) is a member of the dihydropyridine family, known for its significant biological activities, particularly as a calcium channel blocker. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 321.39 g/mol. Its structure features a dihydropyridine ring with two ester functional groups at the 3 and 5 positions, along with a thienyl substituent that enhances its pharmacological properties.

Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers . They inhibit calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased blood pressure. This mechanism is crucial in treating hypertension and related cardiovascular disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antihypertensive Effects : The compound effectively reduces blood pressure in animal models by relaxing vascular smooth muscle.

- Antioxidant Activity : Studies have shown that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Potential Antimicrobial Properties : Like other dihydropyridine derivatives, it may exhibit antimicrobial activity against various pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from appropriate aldehydes and acetic acid derivatives. The methods allow for high yields and the introduction of various substituents to enhance biological activity.

Case Studies

-

Antihypertensive Study :

- A study conducted on hypertensive rats demonstrated that administration of the compound resulted in significant reductions in systolic blood pressure compared to control groups. The observed effects were attributed to the compound's ability to block calcium channels effectively.

-

Antioxidant Evaluation :

- In vitro assays showed that the compound scavenges free radicals more efficiently than some known antioxidants. This property suggests potential applications in preventing oxidative damage in various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Dimethyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate | Similar core structure with different thienyl substituents | Calcium channel blocker |

| Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate | Contains a furan instead of thienyl | Calcium antagonist |

| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Ethyl esters instead of methyl | Potential antihypertensive effects |

Q & A

Q. What are the established synthetic protocols for this compound, and how do reaction conditions influence yield?

The compound is synthesized via Hantzsch dihydropyridine synthesis. A modified microwave-assisted method reduces reaction time from 12 hours to 2 hours, achieving 78% yield. Key parameters include ethanol as solvent, 80°C temperature, and a molar ratio of 1:1:1.2 (aldehyde:diketone:NH₄OAc) . Alternative mechanochemical approaches using ZnO nanoparticles (5 mol%) under ball-milling (300 rpm) further improve atom economy (E-factor reduced from 12.7 to 3.1) .

Q. Which spectroscopic methods are critical for confirming the 1,4-dihydropyridine ring structure?

Structural validation relies on ¹H NMR (NH proton at δ 6.82 ppm, singlet), IR (N–H stretch at 3275 cm⁻¹), and X-ray crystallography. X-ray data (monoclinic P2₁/c) confirm non-aromatic character with C–N bond lengths of 1.334–1.347 Å . Comparative DFT calculations (B3LYP/6-311++G(d,p)) show <0.02 Å deviations in bond lengths .

Q. How does the 5-methyl-2-thienyl substituent influence electronic properties?

The thienyl group lowers the HOMO-LUMO gap by 0.3 eV compared to phenyl analogs, enhancing electron delocalization. Cyclic voltammetry reveals oxidation peaks at +0.85 V (dihydropyridine ring) and +1.12 V (thiophene moiety). Substituent effects are quantified via Hammett σ values (σ = +0.12) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

Safety protocols include using PPE (gloves, goggles) and avoiding ignition sources (P210 hazard code). Storage at +4°C in airtight containers prevents oxidation. LC-MS identifies degradation products (e.g., pyridine oxidation, ester hydrolysis), with stability improved using 0.1% BHT antioxidant .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic and spectroscopic data?

Hirshfeld surface analysis ( ) quantifies intermolecular interactions, showing 62% H···H contacts and 28% C···H contributions. DFT-D3(BJ)/B3LYP simulations predict IR spectra with <5 cm⁻¹ deviation from experimental data (e.g., C=O stretch at 1691 cm⁻¹). Discrepancies in NH proton shifts are resolved via Natural Bond Orbital (NBO) analysis of hyperconjugation effects .

Q. What chiral resolution methods effectively separate enantiomers, and how does stereochemistry impact bioactivity?

Chiral HPLC (Chiralpak AD-H column, n-hexane:IPA 90:10) achieves baseline separation (α = 1.32). The (R)-enantiomer exhibits 10-fold higher vasodilatory activity (EC₅₀ = 0.8 μM) than (S). Absolute configuration is confirmed via X-ray Flack parameter (0.02(3)) .

Q. What strategies optimize solubility and bioavailability in preclinical formulations?

Polymorph screening identifies Form I (monoclinic) with 23% higher solubility in simulated intestinal fluid (pH 6.8) due to weaker π-π stacking (3.45 Å vs. 3.22 Å in Form II). Pharmacokinetic studies in rats show Cₘₐₓ = 1.2 μg/mL for Form I vs. 0.8 μg/mL for Form II .

Q. How do reaction intermediates affect the synthesis of structurally related derivatives?

Substituent variation at C4 (e.g., pyrazolyl, nitrophenyl) alters diastereoselectivity. For 4-(3-nitrophenyl) analogs, Knoevenagel condensation yields 72% diastereomeric excess under Dean-Stark conditions. Kinetic studies reveal rate-limiting enamine formation (k = 1.2 × 10⁻³ s⁻¹) .

Q. What advanced characterization techniques validate non-covalent interactions in crystal packing?

X-ray topology analysis () identifies O1–C3–C12–C13 torsion angles of 159.81°, indicating steric hindrance from the thienyl group. 3D energy framework analysis ( ) shows dispersion forces contribute 65% to lattice stability .

Q. How can solvent-free synthesis improve sustainability without compromising yield?

Mechanochemical synthesis using ZnO nanoparticles achieves 89% yield in 30 minutes (E-factor 3.1 vs. 12.7 for traditional methods). Microwave-assisted reactions in PEG-400 eliminate solvent waste, maintaining >85% yield .

Q. Methodological Notes

- Synthetic Optimization : Use microwave irradiation (150 W) for time-sensitive protocols .

- Structural Analysis : Combine SC-XRD with Hirshfeld surfaces to resolve packing ambiguities .

- Computational Validation : Apply DFT-D3 corrections for accurate lattice energy predictions .

- Safety Compliance : Follow ECHA guidelines for storage (+4°C) and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.